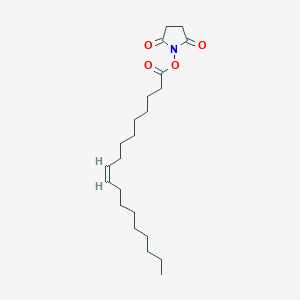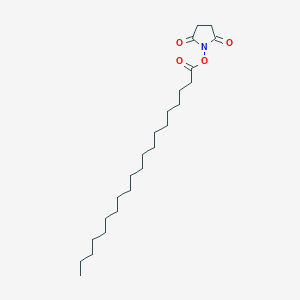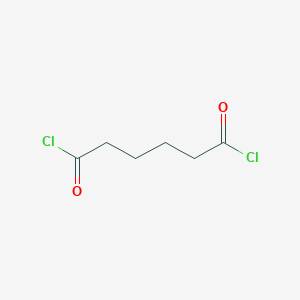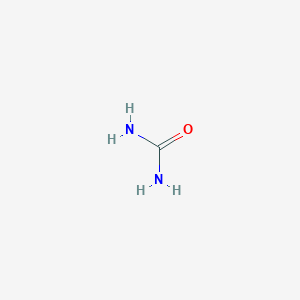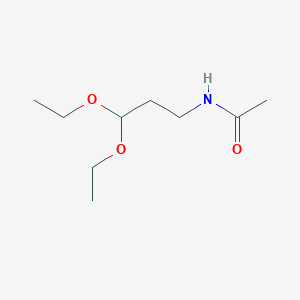
8-Isopropyl Etodolac
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Isopropyl Etodolac is a derivative of Etodolac, a non-steroidal anti-inflammatory drug (NSAID) known for its anti-inflammatory, analgesic, and antipyretic properties. This compound is characterized by the presence of an isopropyl group at the eighth position of the Etodolac molecule, which may influence its pharmacological properties and applications.
Mechanism of Action
Target of Action:
- 8-Isopropyl Etodolac is a non-steroidal anti-inflammatory drug (NSAID) primarily used to treat osteoarthritis and rheumatoid arthritis, as well as acute pain .
Mode of Action:
- Similar to other NSAIDs, This compound inhibits COX, which decreases the synthesis of peripheral prostaglandins involved in mediating inflammation .
Pharmacokinetics:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Isopropyl Etodolac typically involves the modification of the Etodolac molecule. One common method starts with 7-ethyl Indole, which reacts with ethyl 2-(ethoxycarbosulfanyl) thioacetate. This intermediate is then reduced using a reducing agent to produce 7-ethyl tryptophol, which is further cyclized and modified to introduce the isopropyl group at the eighth position .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as high shear homogenization and ultrasonication to prepare nanoemulsions, which enhance the compound’s stability and bioavailability .
Chemical Reactions Analysis
Types of Reactions: 8-Isopropyl Etodolac undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacological properties.
Reduction: Used in the synthesis process to reduce intermediates to the desired product.
Substitution: Introduction of the isopropyl group involves substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides are used to introduce the isopropyl group.
Major Products Formed: The primary product of these reactions is this compound, with potential by-products depending on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Isopropyl Etodolac has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of structural modifications on NSAIDs.
Biology: Investigated for its anti-inflammatory and analgesic properties in various biological models.
Medicine: Potential therapeutic applications in treating conditions like osteoarthritis and rheumatoid arthritis.
Comparison with Similar Compounds
Etodolac: The parent compound, known for its anti-inflammatory and analgesic properties.
8-Methyl Etodolac: Another derivative with a methyl group at the eighth position.
8-Propyl Etodolac: Similar to 8-Isopropyl Etodolac but with a propyl group instead of an isopropyl group.
Uniqueness: this compound is unique due to the presence of the isopropyl group, which may enhance its pharmacological properties and reduce side effects compared to other derivatives. Its selective inhibition of COX-2 over COX-1 makes it a promising candidate for further research and development .
Properties
IUPAC Name |
2-(1-ethyl-8-propan-2-yl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-4-18(10-15(20)21)17-14(8-9-22-18)13-7-5-6-12(11(2)3)16(13)19-17/h5-7,11,19H,4,8-10H2,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGYMRJCQPQYJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(CCO1)C3=C(N2)C(=CC=C3)C(C)C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57917-63-2 |
Source


|
| Record name | 8-Isopropyl etodolac | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P45MG8YLT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

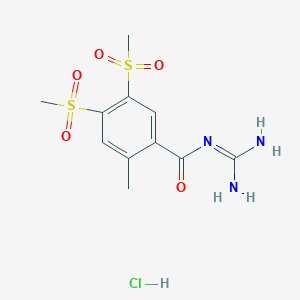

![Hexahydrocyclopenta[c]pyrrol-2(1H)-amine](/img/structure/B33302.png)
